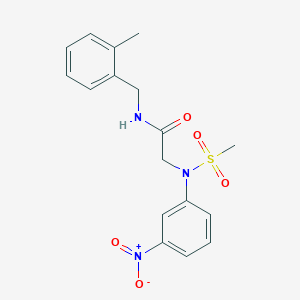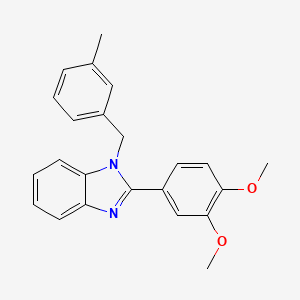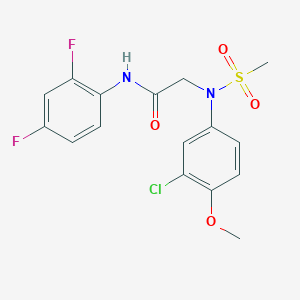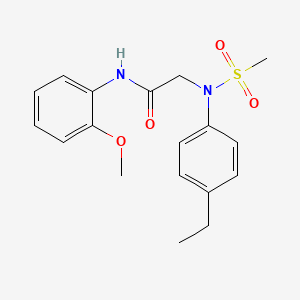
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research for its unique properties. MNNG is a potent mutagen, which means that it has the ability to induce genetic mutations in organisms. This property has made MNNG an important tool in the study of genetics and molecular biology.
Wirkmechanismus
The mechanism of action of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves the formation of DNA adducts. N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide reacts with the nitrogen atoms in the DNA bases, forming covalent bonds between the N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide molecule and the DNA molecule. This can lead to the formation of DNA adducts, which can cause mutations in the DNA sequence.
Biochemical and Physiological Effects:
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has a number of biochemical and physiological effects. One of the most significant effects is its ability to induce DNA damage and mutations. This can lead to a variety of biological effects, including cell death, genetic disorders, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments is its potency as a mutagen. This makes it an ideal tool for studying DNA damage and repair mechanisms. However, N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide also has a number of limitations. For example, it can be difficult to control the concentration of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in experiments, which can lead to inconsistent results.
Zukünftige Richtungen
There are a number of future directions for research involving N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the development of new methods for controlling the concentration of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in experiments. This could lead to more consistent results and a better understanding of its effects on DNA damage and repair mechanisms. Another area of interest is the development of new drugs that can target the DNA adducts formed by N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, which could have important implications for the treatment of cancer and other genetic disorders.
In conclusion, N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a unique chemical compound that has played an important role in scientific research for many years. Its potent mutagenic properties have made it an important tool for studying DNA damage and repair mechanisms, and it has a number of potential applications in the development of new drugs and treatments. While there are limitations to its use in lab experiments, the future looks bright for research involving N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been used in a wide range of scientific research applications. One of the most common uses of N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is in the study of DNA damage and repair mechanisms. N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a potent DNA alkylating agent, which means that it can add an alkyl group to the nitrogen atoms in the DNA bases. This can lead to the formation of DNA adducts, which can cause mutations in the DNA sequence.
Eigenschaften
IUPAC Name |
N-[(2-methylphenyl)methyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-13-6-3-4-7-14(13)11-18-17(21)12-19(26(2,24)25)15-8-5-9-16(10-15)20(22)23/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQFYGKRKMLCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3534771.png)

![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-isopropylbenzamide](/img/structure/B3534780.png)
![N-cyclohexyl-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B3534781.png)

![(4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3534786.png)
![2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B3534797.png)
![methyl {2-chloro-4-[2-cyano-2-(4-cyanophenyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B3534804.png)
![4-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B3534812.png)
![6-methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B3534813.png)